Cas no 1555328-85-2 (2,2-difluoro-2-(furan-2-yl)ethan-1-amine)

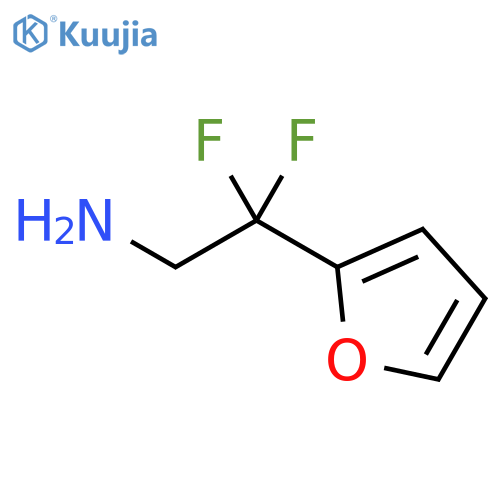

1555328-85-2 structure

商品名:2,2-difluoro-2-(furan-2-yl)ethan-1-amine

2,2-difluoro-2-(furan-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-Furanethanamine, β,β-difluoro-

- 2,2-difluoro-2-(furan-2-yl)ethan-1-amine

-

- インチ: 1S/C6H7F2NO/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2

- InChIKey: NXFMVVNUMGQVFT-UHFFFAOYSA-N

- ほほえんだ: O1C=CC=C1C(F)(F)CN

じっけんとくせい

- 密度みつど: 1?+-.0.06 g/cm3(Predicted)

- ふってん: 220.3±35.0 °C(Predicted)

- 酸性度係数(pKa): 6.58±0.30(Predicted)

2,2-difluoro-2-(furan-2-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2148-2182-10g |

2,2-difluoro-2-(furan-2-yl)ethan-1-amine |

1555328-85-2 | 95%+ | 10g |

$4375.0 | 2023-09-06 | |

| TRC | D206066-1g |

2,2-difluoro-2-(furan-2-yl)ethan-1-amine |

1555328-85-2 | 1g |

$ 1725.00 | 2022-06-05 | ||

| Enamine | EN300-1239596-0.05g |

2,2-difluoro-2-(furan-2-yl)ethan-1-amine |

1555328-85-2 | 95.0% | 0.05g |

$948.0 | 2025-02-21 | |

| TRC | D206066-100mg |

2,2-difluoro-2-(furan-2-yl)ethan-1-amine |

1555328-85-2 | 100mg |

$ 295.00 | 2022-06-05 | ||

| Life Chemicals | F2148-2182-1g |

2,2-difluoro-2-(furan-2-yl)ethan-1-amine |

1555328-85-2 | 95%+ | 1g |

$1032.0 | 2023-09-06 | |

| Enamine | EN300-1239596-1.0g |

2,2-difluoro-2-(furan-2-yl)ethan-1-amine |

1555328-85-2 | 95.0% | 1.0g |

$1129.0 | 2025-02-21 | |

| Enamine | EN300-1239596-10.0g |

2,2-difluoro-2-(furan-2-yl)ethan-1-amine |

1555328-85-2 | 95.0% | 10.0g |

$4852.0 | 2025-02-21 | |

| Enamine | EN300-1239596-100mg |

2,2-difluoro-2-(furan-2-yl)ethan-1-amine |

1555328-85-2 | 100mg |

$993.0 | 2023-10-02 | ||

| Enamine | EN300-1239596-250mg |

2,2-difluoro-2-(furan-2-yl)ethan-1-amine |

1555328-85-2 | 250mg |

$1038.0 | 2023-10-02 | ||

| Life Chemicals | F2148-2182-0.25g |

2,2-difluoro-2-(furan-2-yl)ethan-1-amine |

1555328-85-2 | 95%+ | 0.25g |

$931.0 | 2023-09-06 |

2,2-difluoro-2-(furan-2-yl)ethan-1-amine 関連文献

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1555328-85-2 (2,2-difluoro-2-(furan-2-yl)ethan-1-amine) 関連製品

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2230780-65-9(IL-17A antagonist 3)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量